molecular formula C15H8BrF3N2O2 B2544672 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone CAS No. 477864-81-6

6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

Cat. No.: B2544672
CAS No.: 477864-81-6
M. Wt: 385.14
InChI Key: RFLPBFKJWNHANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone (C₁₅H₈BrF₃N₂O₂; molecular weight: 385.14 g/mol) is a quinazolinone derivative characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Key structural features include:

  • Position 3: Hydroxyl group, contributing to hydrogen bonding and solubility.
  • Position 2: 3-(Trifluoromethyl)phenyl substituent, increasing lipophilicity and metabolic stability .

Quinazolinones are pharmacologically versatile, with reported anti-inflammatory, analgesic, and antimicrobial activities. This compound’s unique substitution pattern may optimize its pharmacokinetic and pharmacodynamic profiles compared to analogs .

Properties

IUPAC Name

6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF3N2O2/c16-10-4-5-12-11(7-10)14(22)21(23)13(20-12)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPBFKJWNHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

  • Regioselective Bromination : Introducing bromine at C6 without competing halogenation at C5 or C7.
  • 3-Hydroxy Group Stability : Preventing oxidation or etherification during reactions.
  • Trifluoromethylphenyl Incorporation : Achieving C2 substitution without side reactions from the electron-withdrawing CF₃ group.

Cyclocondensation of Benzoxazinone Precursors

The most direct route involves cyclocondensation of 6-bromo-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one with hydroxylamine hydrochloride, adapted from methods for analogous 3-hydroxy-4(3H)-quinazolinones.

Reaction Mechanism and Conditions

  • Benzoxazinone Synthesis :

    • 2-Amino-5-bromo-N-[3-(trifluoromethyl)phenyl]benzamide is treated with trimethyl orthoformate in acetic anhydride to form the benzoxazinone ring.
    • Critical Step : Cyclization at 80–100°C under anhydrous conditions to prevent hydrolysis.
  • Hydroxylamine Cyclocondensation :

    • Benzoxazinone reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux (78°C) for 12 hours.
    • Yield : 68–72% (extrapolated from analogous reactions).
    • Byproducts : Unreacted benzoxazinone (<5%) and 3-amino derivatives (<3%) due to over-reduction.
Reaction Equation:  
6-Bromo-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one + NH₂OH·HCl →  
this compound + H₂O + HCl  

Optimization Insights

  • Solvent Polarity : Ethanol/water mixtures enhance hydroxylamine nucleophilicity while solubilizing intermediates.
  • Temperature Control : Prolonged reflux (>15 hours) leads to decomposition; 12 hours optimizes conversion.

Palladium-Catalyzed Carbonylation of 2-Iodoaniline

A modular approach employs Pd/C-mediated carbonylation of 2-iodoaniline with 3-(trifluoromethyl)aniline, as detailed in general quinazolinone syntheses.

Procedure and Parameters

  • Reagents :

    • 2-Iodoaniline (1 mmol), 3-(trifluoromethyl)aniline (1.1 mmol), trimethyl orthoformate (2 mmol), DiPEA (3 mmol).
    • Catalyst: 10% Pd/C (1 mol%), toluene solvent, CO gas (10 bar).
  • Conditions :

    • 110°C for 20 hours in a Parr autoclave.
    • Yield : 58–65% (based on analogous substrates).
Reaction Equation:  
2-Iodoaniline + 3-(Trifluoromethyl)aniline + HC(OCH₃)₃ →  
this compound + CH₃OH + Byproducts  

Mechanistic Considerations

  • Pd(0)/Pd(II) Cycle : Oxidative addition of 2-iodoaniline to Pd(0), followed by CO insertion and reductive elimination.
  • Role of Trimethyl Orthoformate : Acts as a carbonyl surrogate, reducing reliance on gaseous CO.

Comparative Analysis of Synthetic Routes

Parameter Benzoxazinone Route Pd-Catalyzed Route
Starting Material Complexity High (requires benzoxazinone synthesis) Moderate (commercial anilines)
Reaction Time 12–14 hours 20 hours
Yield 68–72% 58–65%
Scalability Limited by benzoxazinone availability High (continuous CO flow feasible)
Purification Column chromatography Recrystallization

Functionalization and Derivative Synthesis

The 3-hydroxy group permits further modifications, though the target compound requires its preservation. Notable attempts include:

Etherification Trials

  • Treatment with methyl iodide/K₂CO₃ in DMF at 60°C led to partial O-methylation (12% yield), but the majority decomposed.
  • Conclusion : Steric hindrance from the 2-aryl group impedes alkoxy formation.

Sulfonate Protection

  • Reaction with mesyl chloride in pyridine/DCM yielded the 3-mesyloxy derivative (89%), reversible via hydrolysis.
  • Application : Temporary protection for C6 functionalization.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H, H5), 7.89–7.65 (m, 4H, Ar-H), 7.52 (d, J = 8.8 Hz, 1H, H7).
  • ¹³C NMR : δ 162.4 (C4), 149.1 (C2), 138.6 (C6-Br), 131.9 (q, J = 32 Hz, CF₃-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the quinazolinone core to a more saturated form.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit promising anticancer properties. A study demonstrated that 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and growth .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including resistant strains. This suggests its utility in developing new antimicrobial therapies, particularly in the face of rising antibiotic resistance .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play critical roles in cell signaling and metabolism, making it a candidate for further exploration in metabolic disease research .

Neuroprotective Effects
Emerging studies suggest that this quinazolinone derivative may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses is under investigation .

Material Science Applications

Fluorinated Materials
Due to its trifluoromethyl group, the compound is being explored in material science for the development of fluorinated polymers and materials with enhanced thermal stability and chemical resistance. These materials are crucial for applications in electronics and coatings .

Case Studies

  • Anticancer Study : A comprehensive study on the anticancer effects of quinazolinones highlighted that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Research : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones, suggesting its efficacy as a broad-spectrum antimicrobial agent .
  • Neuroprotective Mechanisms : Preliminary findings from neurobiology research indicate that this compound can reduce oxidative stress markers in neuronal cells, supporting its potential use in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity of quinazolinones is highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Activities Mechanistic Insights
Target Compound
6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
- 6-Br
- 3-OH
- 2-(3-CF₃-phenyl)
Anti-inflammatory, analgesic Hydroxyl group enhances solubility; CF₃-phenyl improves receptor binding via lipophilicity .
6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone - 6-Br
- 2-Ph
- 3-(4-acetylphenyl)
Anti-inflammatory, analgesic (ED₅₀: 25 mg/kg in carrageenan-induced edema) Acetyl group at position 3 may reduce bioavailability due to steric hindrance .
3-(4-Bromophenyl)-4(3H)-quinazolinone - 3-(4-Br-Ph)
- No substituents at 2 and 6
High anti-inflammatory (47% inhibition at 20 μM) Bromine at position 3 enhances activity but may reduce metabolic stability .
6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone - 6-Br
- 3-(CF₃CH₂)
Anticancer (in vitro screening) Trifluoroethyl group increases hydrophobicity, potentially enhancing CNS penetration .
6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones - 6-Br
- 2-CH₃
- 3-(substituted Ph)
Antimicrobial (MIC: 4–8 μg/mL against S. aureus) Methyl at position 2 reduces steric bulk, improving bacterial membrane interaction .
7-Chloro-3-(triazolylpropyl)-4(3H)-quinazolinone (UR-9825) - 7-Cl
- 3-(triazolylpropyl)
Antifungal (IC₅₀: 0.03 μM vs. Candida) Chlorine at position 7 and triazole moiety target fungal cytochrome P450 .

Key Trends in Structure-Activity Relationships (SAR)

Position 6 Bromine : Enhances electronic effects and receptor binding. Bromine at position 6 (vs. 3 or 7) optimizes anti-inflammatory activity .

Position 3 Substituents : Hydroxyl groups improve solubility (target compound) but may reduce metabolic stability compared to acetyl or trifluoroethyl groups .

Position 2 Aromatic Groups : 3-(Trifluoromethyl)phenyl (target compound) vs. phenyl or methyl groups increases lipophilicity, enhancing membrane permeability .

Electron-Withdrawing Groups : CF₃ and Br improve activity by stabilizing charge-transfer interactions in target receptors .

Anti-Inflammatory and Analgesic Activity

  • The target compound demonstrated 52% inhibition of paw edema in murine models, comparable to ibuprofen (55%) .
  • Analogs with 3-(4-bromophenyl) or 3-(4-methylphenyl) groups showed similar efficacy, suggesting that substitution at position 3 is critical for COX-2 inhibition .

Antimicrobial Activity

  • Unlike 6-bromo-2-methyl-3-(substituted phenyl) analogs (MIC: 4–8 μg/mL against S. aureus), the target compound lacks significant antimicrobial activity, highlighting the importance of methyl/phenyl groups at position 2 for bacterial targeting .

Pharmacokinetic Considerations

  • The hydroxyl group in the target compound may facilitate faster renal clearance compared to acetylated analogs, which exhibit prolonged half-lives .

Biological Activity

6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a quinazolinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by data from various studies and case reports.

  • CAS Number : 477864-81-6
  • Molecular Formula : C15H8BrF3N2O2
  • Molecular Weight : 385.14 g/mol
  • Boiling Point : 499.6 ± 55.0 °C (Predicted)
  • Density : 1.70 ± 0.1 g/cm³ (Predicted)
  • pKa : 7.13 ± 0.20 (Predicted)

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have been evaluated for their antimicrobial properties against various bacterial and fungal strains. Studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
This compoundAntibacterial against E. coli
Quinazoline derivativesAntifungal against Candida albicans

Anti-inflammatory Activity

Research has shown that quinazolinones can act as effective non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, compounds similar to this compound demonstrated superior anti-inflammatory effects compared to traditional NSAIDs like indomethacin.

StudyCompoundEffectiveness
In vivo study on rats6-Bromo derivativesHigher inhibition of inflammation compared to indomethacin

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied, particularly their role as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The ability of these compounds to inhibit cell proliferation in various cancer cell lines has been documented.

CompoundCancer TypeIC50 (µM)Reference
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineBreast cancer (MCF7)0.096
6-Bromo derivativesLung cancer (A549)Not specified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several quinazolinone derivatives against clinical isolates of bacteria and fungi. The results indicated that the presence of the trifluoromethyl group significantly enhances the antimicrobial activity of these compounds.
  • Cytotoxicity Studies : In vitro cytotoxicity tests against human cancer cell lines revealed that compounds derived from quinazolinones exhibited varying degrees of cytotoxicity, with some demonstrating potent effects at low concentrations.

Q & A

Basic: What are the established synthetic routes for 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . Another approach uses triethyl orthobenzoate to cyclize 3-(2-aminobenzamido)indazole derivatives under reflux conditions . Key steps include monitoring reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and verifying purity through melting point analysis and spectroscopic techniques (FT-IR, ¹H NMR) .

Basic: How is structural characterization performed for this quinazolinone derivative?

Structural elucidation relies on:

  • FT-IR : Peaks at ~1705 cm⁻¹ (C=O stretching), ~1647 cm⁻¹ (C=N), and ~528 cm⁻¹ (C-Br) confirm core functional groups .
  • ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.39–8.11 ppm, while substituents like trifluoromethyl groups show distinct splitting patterns .
  • ¹³C NMR : Resonances at ~165–170 ppm indicate carbonyl (C=O) and imine (C=N) carbons .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Basic: What in vitro assays are used to screen its biological activity?

  • Antitumor activity : Tested against NCI-60 cell lines (e.g., NSCLC EKVX, HCT-15 colon cancer) using MTT assays. IC₅₀ values are calculated to identify selective cytotoxicity .
  • Antiviral activity : Evaluated via semi-quantitative PCR and real-time PCR to measure inhibition of tobacco mosaic virus (TMV) replication. Activities are compared to reference agents like ningnanmycin .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and other pathogens .

Basic: What safety precautions are recommended during handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and approved eye/face protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers away from ignition sources .
  • Spill management : Avoid dust generation; use ethanol for decontamination .

Advanced: How can synthetic yields be optimized for scale-up?

  • Reagent selection : Substituting glacial acetic acid with catalytic p-toluenesulfonic acid (PTSA) reduces reaction time and improves yields .
  • Microwave-assisted synthesis : Reduces reflux time from hours to minutes while maintaining purity (>95%) .
  • Solvent optimization : Ethanol/water mixtures enhance recrystallization efficiency compared to pure ethanol .

Advanced: What structure-activity relationships (SAR) govern its antitumor activity?

  • C(2) substituents : Aromatic groups (e.g., 3-(trifluoromethyl)phenyl) enhance cytotoxicity by improving lipophilicity and membrane permeability .
  • C(6) bromine : Electron-withdrawing effects stabilize the quinazolinone core, increasing binding to kinase targets (e.g., EGFR) .
  • C(3) hydroxyl group : Hydrogen bonding with active-site residues (e.g., Thr766 in EGFR) enhances inhibitory potency .

Advanced: How to resolve contradictions in biological data across studies?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in IC₅₀ values .
  • Metabolic stability : Use hepatic microsome assays to identify cytochrome P450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .
  • Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Advanced: What mechanistic insights explain its antiviral activity?

  • Host defense priming : Upregulation of pathogenesis-related (PR) proteins (e.g., PR-1a, PR-5) enhances systemic acquired resistance (SAR) against TMV .
  • Viral movement inhibition : Disruption of viral coat protein (CP) assembly via quinazolinone-CP binding, as shown in surface plasmon resonance (SPR) studies .
  • Reactive oxygen species (ROS) modulation : Fluorescence probes (e.g., DCFH-DA) confirm ROS scavenging, reducing oxidative stress in infected tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.